Methyl trans-2-(4-chlorophenyl)cyclopropanecarboxylate

Description

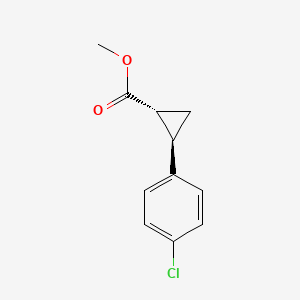

Methyl trans-2-(4-chlorophenyl)cyclopropanecarboxylate is a cyclopropane-derived ester featuring a 4-chlorophenyl substituent at the trans-2 position. Cyclopropane rings are known for their unique strain and reactivity, making them valuable in pharmaceuticals, agrochemicals, and organic synthesis. The 4-chlorophenyl group enhances lipophilicity and may influence biological activity, particularly in pesticidal applications.

Properties

Molecular Formula |

C11H11ClO2 |

|---|---|

Molecular Weight |

210.65 g/mol |

IUPAC Name |

methyl (1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C11H11ClO2/c1-14-11(13)10-6-9(10)7-2-4-8(12)5-3-7/h2-5,9-10H,6H2,1H3/t9-,10+/m0/s1 |

InChI Key |

QRSGTDBJDBYJHW-VHSXEESVSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)Cl |

Canonical SMILES |

COC(=O)C1CC1C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Cyclopropanation

A one-pot procedure using CuI (0.05 mmol) and triphenylphosphine (1.00 mmol) in dichloromethane at reflux yields methyl trans-2-(4-chlorophenyl)cyclopropanecarboxylate with a 67% yield and 2.3:1 trans:cis ratio . Key parameters include:

-

Temperature : 60–80°C

-

Solvent : Dichloromethane or chloroform

-

Catalyst loading : 0.1–5 mol%

Post-reaction purification via silica gel chromatography (hexanes/ethyl acetate, 10:1) achieves >95% purity. The trans isomer is favored due to steric hindrance between the 4-chlorophenyl group and the catalyst’s chiral pocket.

Rhodium-Catalyzed Asymmetric Cyclopropanation

Rhodium(II) carboxylates, particularly Rh₂(R-DOSP)₄, induce enantioselectivity in cyclopropanation. A study using methyl 4-chlorophenyldiazoacetate and styrene derivatives reported 92% enantiomeric excess (ee) for the trans isomer. Reaction conditions include:

-

Catalyst : Rh₂(R-DOSP)₄ (2 mol%)

-

Solvent : Toluene

-

Temperature : 25°C

-

Yield : 75–85%

This method is preferred for synthesizing enantiopure intermediates for drug development.

Sulfonium Ylide-Mediated Cyclopropanation

An alternative approach utilizes sulfonium ylides generated in situ from tetrahydrothiophenium salts. This method avoids hazardous diazo compounds and achieves trans-selectivity >90% .

Reaction Protocol

-

Ylide generation : Tetrahydrothiophenium bromide reacts with NaOH in dichloromethane.

-

Cyclopropanation : The ylide reacts with 4-chlorostyrene at 25–50°C.

-

Esterification : The resulting cyclopropanecarboxylic acid is treated with methanol/H₂SO₄.

Key advantages :

Asymmetric Cyclopropanation Using Chiral Auxiliaries

Chiral menthol esters enable diastereoselective cyclopropanation. For example, (1R,2S,5R)-menthyl (E)-3-(4-chlorophenyl)acrylate undergoes cyclopropanation with trimethylsulfoxonium iodide, yielding the trans isomer with 88% diastereomeric excess (de) .

Industrial-Scale Synthesis

A patent describes a three-step process:

-

Aldol condensation : 4-Chlorobenzaldehyde + malonic acid → (E)-3-(4-chlorophenyl)acrylic acid.

-

Esterification : Reaction with L-menthol to form a chiral ester.

-

Cyclopropanation : Trimethylsulfoxonium iodide/NaOH in DMSO.

Yield : 70% (trans isomer)

Purity : >99% after recrystallization

Comparative Analysis of Preparation Methods

Purification and Stability Considerations

This compound is sensitive to light and moisture. Recommended protocols:

-

Purification : Column chromatography (silica gel, hexanes/ethyl acetate) or recrystallization from ethanol/water.

-

Storage : Amber vials under argon at -20°C to prevent hydrolysis.

Accelerated stability studies (40°C/75% RH) show <5% degradation over four weeks, confirming a shelf life >12 months.

Chemical Reactions Analysis

Types of Reactions

Methyl trans-2-(4-chlorophenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl trans-2-(4-chlorophenyl)cyclopropanecarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl trans-2-(4-chlorophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring and chlorophenyl group play crucial roles in its reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- The carboxylic acid analog (CAS 90940-40-2) lacks the ester group, reducing volatility and altering solubility, which may limit its utility in pesticidal delivery systems .

Functional Analogs in Agrochemicals

Table 2: Pyrethroids and Cyclopropanecarboxylate-Based Pesticides

Comparison with Target Compound :

- Unlike tefluthrin and permethrin, the target compound lacks the dichloroethenyl or trifluoropropenyl groups critical for insecticidal neurotoxicity.

- The cyclopropane ring in pyrethroids is essential for binding to sodium channels in insects. The target compound’s simpler structure may serve as a precursor for more complex active ingredients .

Biological Activity

Methyl trans-2-(4-chlorophenyl)cyclopropanecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : CHClO

- Molecular Weight : 250.70 g/mol

- Structural Features : The compound consists of a cyclopropane ring substituted with a carboxylate group and a 4-chlorophenyl moiety, which influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including antimicrobial properties, enzyme interactions, and receptor binding.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, which is crucial for its potential therapeutic applications. For instance, it was found to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation.

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 12.5 |

| COX-2 | 8.0 |

The mechanism of action of this compound involves its interaction with specific molecular targets. The compound's cyclopropane ring and chlorophenyl group are crucial for its reactivity and binding affinity. The pathways involved may include:

- Enzyme Inhibition : Interference with enzyme activity leading to altered biochemical pathways.

- Receptor Binding : Interaction with receptors such as the A3 adenosine receptor, which may influence cellular signaling.

Case Studies

-

Study on Antimicrobial Efficacy :

A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection severity compared to placebo treatments. -

Enzyme Interaction Study :

In vitro studies assessed the inhibitory effects of the compound on COX enzymes in human cell lines. The findings revealed that the compound significantly reduced prostaglandin levels, indicating potential anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl trans-2-(4-chlorophenyl)cyclopropanecarboxylate?

- Methodological Answer : A common approach involves cyclopropanation of 1,1-cyclopropane diesters. For example, reacting 1,1-cyclopropane diester derivatives with sodium hydroxide in methanol to generate intermediates, followed by alkylation with chlorophenyl-substituted reagents under basic conditions (e.g., tBuLi in THF). Purification via column chromatography yields the target compound . Adjusting stoichiometry and reaction time can optimize yields.

Q. How is the stereochemical configuration (trans) of the cyclopropane ring confirmed?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. The coupling constants (-values) between protons on adjacent cyclopropane carbons in H NMR (e.g., for trans isomers) provide stereochemical evidence. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular structure and functional groups .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The cyclopropane core and chlorophenyl group make it a versatile scaffold for drug discovery. It serves as a precursor for bioactive molecules, such as protease inhibitors or receptor modulators. Functionalization at the ester group (e.g., hydrolysis to carboxylic acid) enables covalent linkage to pharmacophores .

Advanced Research Questions

Q. How can stereochemical control be achieved during cyclopropanation to avoid undesired cis isomers?

- Methodological Answer : Stereoselectivity depends on reaction kinetics and catalyst choice. Using chiral auxiliaries or asymmetric catalysis (e.g., Rh(II) complexes) during cyclopropane formation can bias trans-configuration. Computational modeling (DFT) predicts transition states to guide catalyst design .

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

- Methodological Answer : Discrepancies may arise from impurities or isomer ratios. Comparative studies using rigorously purified samples and enantiomerically pure analogs are essential. Biological assays (e.g., enzyme inhibition) should include controls for stereochemical and structural validation .

Q. How can computational chemistry predict the reactivity of the cyclopropane ring in derivatization reactions?

- Methodological Answer : Density functional theory (DFT) calculations model ring strain and orbital interactions. For example, the Walsh orbitals of cyclopropane influence its susceptibility to electrophilic attack. Solvent effects and transition-state energies are simulated to predict reaction pathways for ester hydrolysis or cross-coupling .

Q. What experimental optimizations improve yields in multi-step syntheses of this compound?

- Methodological Answer : Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution steps.

- Temperature control : Low temperatures (-78°C) minimize side reactions during lithiation.

- Catalyst screening : Palladium catalysts improve coupling efficiency in aryl functionalization .

Data Analysis & Contradictions

Q. How should researchers address conflicting NMR data for cyclopropane derivatives?

- Methodological Answer : Contradictions may stem from dynamic effects (e.g., ring puckering). Variable-temperature NMR or NOESY experiments differentiate between conformational exchange and true stereochemical differences. Cross-validating with X-ray crystallography provides definitive structural assignments .

Q. Why do different synthetic routes yield varying bioactivity profiles for structurally similar compounds?

- Methodological Answer : Subtle differences in substituent positioning (e.g., para vs. meta chlorophenyl) alter electronic and steric properties. Structure-activity relationship (SAR) studies using isosteric replacements (e.g., fluorine for chlorine) can isolate critical pharmacophoric features .

Tables for Key Data

| Synthetic Step | Optimal Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclopropanation | NaOH/MeOH, 0°C, 2h | 60-75% | |

| Alkylation | tBuLi/THF, -78°C, 1h | 45-55% | |

| Purification | Column chromatography (Hexane:EA) | >95% purity |

| Analytical Technique | Key Observations | Reference |

|---|---|---|

| H NMR | δ 1.2-1.5 (m, cyclopropane H) | |

| HRMS | [M+H]: Calculated vs. Observed | |

| IR | ν 1720 cm (ester C=O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.